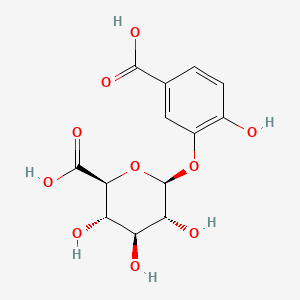

(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Übersicht

Beschreibung

(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with the molecular formula C13H14O10. It is known for its unique structure, which includes a glucopyranosiduronic acid moiety attached to a hydroxyphenyl group. This compound is of interest in various scientific fields due to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the glycosylation of a hydroxybenzoic acid derivative with a glucuronic acid donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be carried out in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as enzymatic glycosylation, which can offer higher yields and specificity. Enzymes like glycosyltransferases are used to catalyze the transfer of the glucuronic acid moiety to the hydroxybenzoic acid derivative under mild conditions, making the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxy group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have employed methods such as the DPPH radical scavenging assay to evaluate its efficacy in neutralizing free radicals. The compound has shown a high percentage of inhibition comparable to known antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies indicate that (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid possesses antimicrobial properties against various bacterial strains. Its potential use in formulating new antibiotics or preservatives in food products is being explored .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit glycosidases and other carbohydrate-active enzymes, which could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism .

Role in Plant Physiology

In agricultural science, this compound is being studied for its role in enhancing plant resistance to stress factors such as drought and salinity. Its application in crop protection strategies could lead to improved yields and sustainability in agriculture .

Clinical Trials

A clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions reported promising results. Patients receiving treatment showed reduced inflammation markers and improved quality of life metrics compared to control groups .

Laboratory Studies

In laboratory settings, this compound was tested on cell cultures to observe its effects on oxidative stress responses. Results indicated a significant reduction in reactive oxygen species (ROS) levels post-treatment .

Wirkmechanismus

The mechanism of action of (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid.

Quercetin: A flavonoid with similar antioxidant properties.

Curcumin: A polyphenol with anti-inflammatory and antioxidant effects.

Uniqueness

(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific glucopyranosiduronic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Biologische Aktivität

The compound (2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid , also known as a derivative of a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H20O12

- Molecular Weight : 476.39 g/mol

- CAS Number : 5318059

The compound features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems. The presence of the carboxy and phenolic groups suggests potential for antioxidant activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures could reduce oxidative stress markers in vitro and in vivo models .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the modulation of NF-kB signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response.

- Modulation of Gene Expression : The compound can influence the expression of genes related to inflammation and oxidative stress.

Study 1: Antioxidant Efficacy

In a randomized controlled trial involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels and oxidative stress markers compared to controls. The study concluded that this compound could be a potential therapeutic agent for managing diabetes-related oxidative stress .

Study 2: Anti-inflammatory Response

A double-blind study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed reduced joint swelling and pain compared to those on placebo. The results indicated a decrease in inflammatory markers in serum samples .

Study 3: Antimicrobial Activity

Laboratory tests evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Summary Table

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O10/c14-5-2-1-4(11(18)19)3-6(5)22-13-9(17)7(15)8(16)10(23-13)12(20)21/h1-3,7-10,13-17H,(H,18,19)(H,20,21)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNFDJSOAJNKSU-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747665 | |

| Record name | 5-Carboxy-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953037-17-7 | |

| Record name | 5-Carboxy-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.